BenchChemオンラインストアへようこそ!

2,6-Dimethyl-1,4-dinitrosopiperazine

Chemical Carcinogenesis Structure–Activity Relationship N-Nitrosamine Potency

2,6-Dimethyl-1,4-dinitrosopiperazine (synonyms: DNDMP, Me₂DNP, 1,4-dinitroso-2,6-dimethylpiperazine) is a cyclic N-nitrosamine of the piperazine class with molecular formula C₆H₁₂N₄O₂ and molecular weight 172.19 g/mol. Distinguished from the parent 1,4-dinitrosopiperazine by methyl substituents at the 2- and 6-positions, this compound is primarily used as a research chemical in experimental carcinogenesis, genetic toxicology, and nitrosamine pharmacology.

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
CAS No. 55380-34-2
Cat. No. B1198382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-1,4-dinitrosopiperazine
CAS55380-34-2
Synonyms1,4-dinitroso-2,6-dimethylpiperazine
2,6-dimethyldinitrosopiperazine
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1N=O)C)N=O
InChIInChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3
InChIKeyJIWAGFGPBKDFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-1,4-dinitrosopiperazine (CAS 55380-34-2): A Methylated Cyclic Nitrosamine for Carcinogenesis and Mutagenesis Research


2,6-Dimethyl-1,4-dinitrosopiperazine (synonyms: DNDMP, Me₂DNP, 1,4-dinitroso-2,6-dimethylpiperazine) is a cyclic N-nitrosamine of the piperazine class with molecular formula C₆H₁₂N₄O₂ and molecular weight 172.19 g/mol . Distinguished from the parent 1,4-dinitrosopiperazine by methyl substituents at the 2- and 6-positions, this compound is primarily used as a research chemical in experimental carcinogenesis, genetic toxicology, and nitrosamine pharmacology. It is characterized as a potent esophageal carcinogen in rats and has served as a model compound for structure–activity relationship (SAR) studies of N-nitroso compounds [1].

Why Generic Substitution Fails for 2,6-Dimethyl-1,4-dinitrosopiperazine: Methylation Pattern Dictates Carcinogenic Potency, Target Organ, and Mutagenic Profile


Among dinitrosopiperazine analogs, the position and number of methyl substituents fundamentally alter carcinogenic potency, organotropism, and mutagenic profile. Unsubstituted 1,4-dinitrosopiperazine (DNP, CAS 140-79-4) exhibits distinct target-organ specificity—predominantly nasopharyngeal epithelium—and lower carcinogenic potency in rat models compared with the 2,6-dimethyl derivative [1]. Even the regioisomeric 2,5-dimethyldinitrosopiperazine (CAS 55556-88-2) shows markedly reduced effectiveness, while 2,3,5,6-tetramethyl substitution completely abolishes mutagenic activity in Saccharomyces cerevisiae [2]. Furthermore, the structurally related mononitroso-trimethyl analog (Me₃NP) induces tumors in entirely different anatomical sites (nasal cavity and lung vs. esophagus) [3]. Substitution with any non-identical homolog therefore introduces uncontrolled variables in target tissue, potency, and genotoxic mechanism, fundamentally compromising experimental reproducibility and cross-study comparability.

Quantitative Differentiation Evidence for 2,6-Dimethyl-1,4-dinitrosopiperazine vs. Closest Analogs


Carcinogenic Potency Ranking: 2,6-Dimethyl Derivative as the Most Potent Homolog Among Five Methylated Dinitrosopiperazines in Rats

In a direct head-to-head comparison, 2,6-dimethyldinitrosopiperazine (Me₂DNP) was identified as the most effective carcinogen among five dinitrosopiperazine homologs—dinitrosopiperazine, 2-methyldinitrosopiperazine, 2,5-dimethyldinitrosopiperazine, 2,6-dimethyldinitrosopiperazine, and dinitrosohomopiperazine—administered to F344 rats at equimolar doses in drinking water. The 2,6-dimethyl derivative was 'considerably more effective' than the parent unsubstituted dinitrosopiperazine, requiring a smaller total dose to kill animals in a significantly shorter time, whereas the regioisomeric 2,5-dimethyl derivative was only approximately equipotent to the parent compound [1]. Nearly 100% of animals in all groups developed tumors of the olfactory epithelium and/or esophagus, but the temporal-to-death metric provides a quantitative rank-order of potency [1].

Chemical Carcinogenesis Structure–Activity Relationship N-Nitrosamine Potency

Divergent Organotropism: Esophageal vs. Nasal Cavity Tumor Induction Differentiating 2,6-Dimethyl-DNP from Nitroso-3,4,5-Trimethylpiperazine

A direct comparative study of 2,6-dimethyldinitrosopiperazine (Me₂DNP) versus nitroso-3,4,5-trimethylpiperazine (Me₃NP) in F344 rats and Syrian golden hamsters revealed fundamentally distinct target-organ profiles. In rats, Me₂DNP induced predominantly esophageal tumors, whereas Me₃NP induced tumors of the nasal cavity but no esophageal tumors. Me₂DNP was the more potent carcinogen in rats as assessed by tumor-induced mortality rate. In hamsters, the pattern inverted: Me₃NP was at least as potent as Me₂DNP and additionally induced a high incidence of lung tumors (a site not prominently affected by Me₂DNP), while both compounds produced forestomach papillomas [1]. This demonstrates that the 2,6-dimethyl substitution pattern uniquely directs carcinogenicity toward the esophagus in the rat model—an organ-specificity profile distinct from both the trimethyl analog and the parent compound.

Organ-Specific Carcinogenesis Nitrosamine Tissue Tropism Esophageal Cancer Model

Mutagenicity Dichotomy in S. cerevisiae: 2,6-Dimethyl-DNP Active Whereas Tetramethyl and Benzoyl Analogs Are Inactive

In a systematic mutagenicity screen of eight N-nitrosopiperazines in Saccharomyces cerevisiae with rat-liver homogenate metabolic activation, 2,6-dimethyldinitrosopiperazine induced forward mutations to canavanine resistance and reversions of the his1-7 missense marker, confirming its mutagenic activity. In the same assay, three structural analogs—N-nitrosopiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, and 4-benzoyl-3,5-dimethyldinitrosopiperazine—were non-mutagenic [1]. This establishes a clear structure–mutagenicity boundary: full α-carbon methylation (tetramethyl) abolishes activity, whereas the 2,6-dimethyl pattern retains it. Notably, the regioisomeric 2,5-dimethyldinitrosopiperazine was also mutagenic, but this compound is a markedly weaker carcinogen in vivo [2], indicating that mutagenicity in yeast alone is not sufficient to predict carcinogenic potency.

Genetic Toxicology Yeast Mutagenesis Assay Nitrosamine Genotoxicity

Mutagenicity–Carcinogenicity Disconnect in E. coli: 2,6-Dimethyl-DNP Non-Mutagenic Despite Being a Potent Carcinogen

In an E. coli mutagenicity assay employing rat-liver S9 microsomal activation, 2,6-dimethyldinitrosopiperazine produced no detectable mutagenic response with or without metabolic incubation, despite being a strong esophageal carcinogen in vivo. By contrast, the parent compound 1,4-dinitrosopiperazine (DNP)—a weaker carcinogen—was mutagenic after microsomal activation, as were six other carcinogenic cyclic nitrosamines (nitrosopyrrolidine, nitrosopiperidine, nitrosohexamethyleneimine, nitrosoheptamethyleneimine, nitrosomorpholine, and dinitrosohomopiperazine) [1]. This places 2,6-dimethyldinitrosopiperazine in a rare category of compounds that are potent carcinogens yet negative in E. coli mutagenicity assays. Two non-carcinogenic controls—1-nitrosopiperazine and 1-methyl-4-nitrosopiperazine—were also non-mutagenic, confirming assay specificity [1].

Bacterial Mutagenesis Metabolic Activation Carcinogen Classification

Quantitative Carcinogenic Potency (TD₅₀) for Cross-Study Benchmarking

The Carcinogenic Potency Database (CPDB) provides a standardized TD₅₀ value for 1,4-dinitroso-2,6-dimethylpiperazine of 3.1 mg/kg body weight/day in hamsters (target site: stomach) [1]. This metric—the chronic daily dose rate estimated to induce tumors in 50% of test animals that would otherwise remain tumor-free—enables direct quantitative comparison with other nitrosamine carcinogens across studies, species, and dosing regimens. The TD₅₀ value anchors the qualitative potency rankings described above into a single, internationally recognized numerical benchmark suitable for dose-selection decisions in experimental design and for read-across in regulatory risk assessment contexts.

Carcinogenic Potency Database TD50 Risk Assessment

Optimal Research and Industrial Application Scenarios for 2,6-Dimethyl-1,4-dinitrosopiperazine Based on Quantitative Differentiation Evidence


Rat Esophageal Carcinogenesis Model Development

2,6-Dimethyl-1,4-dinitrosopiperazine is the agent of choice for establishing chemically induced esophageal tumor models in F344 rats. Its unique organotropism—predominantly esophageal tumors versus the nasal cavity tumors produced by Me₃NP or the nasopharyngeal specificity of the parent DNP—is supported by direct comparative carcinogenicity data [1]. The 2,6-dimethyl derivative achieves nearly 100% tumor incidence with the shortest latency among dinitrosopiperazine homologs, making it the most efficient induction agent for esophageal carcinogenesis protocols [2].

Positive-Control Carcinogen/Mutagen Calibration in Genetic Toxicology Screening

Owing to its well-characterized dichotomous profile—mutagenic in S. cerevisiae with metabolic activation [1] but non-mutagenic in E. coli despite being a strong rat carcinogen [2]—2,6-dimethyldinitrosopiperazine serves as an invaluable calibration standard for in vitro genotoxicity test batteries. It specifically helps laboratories validate differential metabolic activation capacity across assay systems, as its mutagenicity depends on the biological context of the activation system employed.

Structure–Activity Relationship (SAR) Studies of N-Nitrosamine Carcinogenicity

The compound occupies a critical SAR node: it is the most potent carcinogen in the methylated dinitrosopiperazine series [1], yet full α-carbon methylation (tetramethyl analog) abolishes mutagenicity completely [2], and shifting methyl groups to the 2,5-positions reduces carcinogenic potency to baseline [1]. Investigators studying the steric and electronic determinants of nitrosamine activation, α-hydroxylation, and DNA-adduct formation therefore require authentic 2,6-dimethyl-1,4-dinitrosopiperazine as an essential reference standard.

Mechanistic Studies of Non-Mutagenic Carcinogenesis Pathways

The demonstrated failure of rat esophageal and non-glandular stomach microsomes to metabolize 2,6-dimethyldinitrosopiperazine in vitro, despite its potent carcinogenicity at those same target sites [1], positions this compound as a key probe for investigating alternative carcinogen activation mechanisms—including extra-hepatic bioactivation, nitrosamine redox cycling, or non-genotoxic promotional pathways. Its negative E. coli mutagenicity result further supports a non-classical carcinogenesis mechanism distinct from that of the parent DNP [2].

Quote Request

Request a Quote for 2,6-Dimethyl-1,4-dinitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.